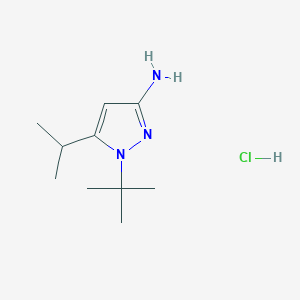

1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride

説明

特性

IUPAC Name |

1-tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3.ClH/c1-7(2)8-6-9(11)12-13(8)10(3,4)5;/h6-7H,1-5H3,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQLRMFWBHUBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of Substituents: The tert-butyl and propan-2-yl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Amination: The amine group can be introduced through nucleophilic substitution reactions.

Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions: 1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives, such as alcohols or amines.

Substitution: Substituted pyrazole derivatives with various functional groups.

科学的研究の応用

Potential Applications

1-Tert-butyl-5-propan-2-ylpyrazol-3-amine; hydrochloride has demonstrated biological activities, particularly in pharmacological studies. It is reported to act as a ligand for various receptors and enzymes, potentially influencing pathways related to pain modulation and inflammation. Studies suggest that compounds in this class may enhance the analgesic effects of opioids and attenuate dependency, making them candidates for further research in pain management therapies.

Interaction studies have focused on its binding affinity to various biological targets, which helps to elucidate its mechanism of action and potential therapeutic effects. Investigations into its interaction with sigma receptors have indicated enhanced analgesic properties when used alongside traditional opioid medications.

Tert-butyl group applications

The tert-butyl group enhances the hydrophobic character of molecules, influencing their solubility in various solvents and making them suitable for non-polar environments like plastics and oils . Tert-butyl phenolic antioxidants are employed to inhibit oxidation and function as stabilizers and protectants in a broad spectrum of consumer products, such as food packaging, adhesives, lubricants, plastics, and cosmetics .

作用機序

The mechanism of action of 1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

Gene Expression: Modulating the expression of genes involved in various biological processes.

類似化合物との比較

1-tert-Butyl-3-methyl-1H-pyrazol-5-amine (CAS: 141459-53-2)

- Molecular Formula : C₈H₁₅N₃

- Substituents : tert-butyl (1-position), methyl (3-position).

- Key Differences: Replacing the propan-2-yl group with methyl reduces steric hindrance and lipophilicity. This compound is synthesized via condensation of tert-butylhydrazine hydrochloride with 3-aminocrotononitrile .

- Applications : Intermediate in agrochemical synthesis due to its stability and ease of functionalization .

3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₃H₁₆N₄O₂

- Substituents : tert-butyl (3-position), 2-nitrophenyl (1-position).

- Key Differences : The electron-withdrawing nitro group on the phenyl ring increases acidity at the amine site, altering reactivity in electrophilic substitutions. Single-crystal X-ray studies reveal planar pyrazole rings and intramolecular hydrogen bonding .

- Applications: Potential use in coordination chemistry as a ligand for transition metals .

3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine (CAS: 1017781-18-8)

- Molecular Formula : C₁₃H₁₅Cl₂N₃

- Substituents : tert-butyl (3-position), 2,4-dichlorophenyl (1-position).

- NMR data show downfield shifts for aromatic protons due to electron-withdrawing effects .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | LogP (Predicted) | Melting Point (°C) |

|---|---|---|---|---|

| 1-Tert-butyl-5-propan-2-ylpyrazol-3-amine HCl | 175.66 | High (due to HCl salt) | 2.1 | 180–185 (dec.) |

| 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | 153.23 | Moderate | 1.8 | 120–125 |

| 3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine | 260.29 | Low | 3.5 | 210–215 |

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 273.36 | Low | 3.8 | 160–165 |

Notes:

- The hydrochloride salt form of the target compound significantly enhances aqueous solubility compared to neutral analogs .

- Bulky substituents (e.g., 4-methoxybenzyl in ) increase molecular weight and logP, reducing solubility but improving lipid membrane penetration .

Spectroscopic and Crystallographic Insights

- NMR Shifts : The target compound’s isopropyl group causes distinct splitting patterns in ¹H NMR (e.g., septet for CH(CH₃)₂), differentiating it from methyl or aromatic analogs .

- X-ray Diffraction : Compounds like 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine exhibit planar pyrazole rings and intermolecular hydrogen bonds, influencing crystal packing and stability .

生物活性

1-Tert-butyl-5-propan-2-ylpyrazol-3-amine; hydrochloride is a compound belonging to the pyrazole family, recognized for its potential biological activities, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-tert-butyl-5-propan-2-ylpyrazol-3-amine; hydrochloride is CHN·HCl, with a molecular weight of approximately 217.74 g/mol. The compound features a tert-butyl group and a propan-2-yl group attached to the pyrazole ring, which contributes to its unique structural characteristics and biological activities .

1-Tert-butyl-5-propan-2-ylpyrazol-3-amine; hydrochloride has demonstrated interactions with various biological targets, influencing pathways related to pain modulation and inflammation. It acts as a ligand for sigma receptors, which are implicated in pain management. Studies suggest that this compound may enhance the analgesic effects of opioids while potentially reducing dependency .

Analgesic Effects

Research indicates that 1-tert-butyl-5-propan-2-ylpyrazol-3-amine; hydrochloride may enhance analgesic effects when used in conjunction with traditional opioid medications. This synergistic effect could be beneficial in developing new pain management therapies .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro studies suggest that pyrazole derivatives exhibit significant antibacterial and antifungal activities, making them promising candidates for further research in infectious disease treatment .

Anti-inflammatory Properties

Pyrazole derivatives, including 1-tert-butyl-5-propan-2-ylpyrazol-3-amine; hydrochloride, have been linked to anti-inflammatory effects. These compounds may inhibit specific enzymes involved in inflammatory pathways, contributing to their therapeutic potential in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives reveal that modifications in substituents can significantly affect biological activity. For instance, variations in the tert-butyl and propan-2-yl groups can lead to differing affinities for biological targets, influencing their pharmacological profiles .

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Amino-1-(1-methyl-5-propan-2-ylpyrazol-3-yl)ethanol | 1508608-18-1 | 0.89 |

| 4-Methyl-2-(phenyl)-5-pyridin-3-ylylpyrazol | 2402838-41-7 | 0.87 |

| 4-Chlorophenyl cyclopropanamine | 72934-36-2 | 0.91 |

| (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | 1212064-17-9 | 0.89 |

This table illustrates compounds with structural similarities to 1-tert-butyl-5-propan-2-ylpyrazol-3-amino; hydrochloride, highlighting how variations can influence their biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Pain Management : A study indicated that certain pyrazole derivatives could enhance opioid analgesia while mitigating dependency risks, suggesting a new avenue for pain management therapies .

- Antimicrobial Efficacy : In vitro assays demonstrated that some pyrazole derivatives exhibited potent antibacterial activity against various pathogens, indicating their potential as therapeutic agents against infections .

- Anti-inflammatory Effects : Research has shown that these compounds can modulate inflammatory responses by inhibiting key enzymes involved in inflammation, further supporting their therapeutic potential .

Q & A

Q. How can researchers design a synthetic route for 1-Tert-butyl-5-propan-2-ylpyrazol-3-amine;hydrochloride?

Methodological Answer: Synthetic route design typically involves multi-step strategies:

- Step 1: Introduce the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation, ensuring steric hindrance is managed .

- Step 2: Functionalize the pyrazole core with isopropyl groups using coupling reactions (e.g., Suzuki-Miyaura) or cyclocondensation of hydrazines with diketones .

- Step 3: Form the amine group via reduction of nitro intermediates or reductive amination, followed by HCl salt formation .

- Optimization: Use computational tools (e.g., quantum chemical calculations) to predict reaction feasibility and transition states, reducing trial-and-error approaches .

Q. What purification methods are suitable for isolating this compound with high purity?

Methodological Answer:

- Chromatography: Employ flash column chromatography with gradients of ethyl acetate/hexane to separate polar intermediates. Confirm purity via HPLC .

- Recrystallization: Use solvent pairs like ethanol/water for hydrochloride salts, ensuring slow cooling to enhance crystal formation .

- Quality Control: Validate purity using melting point analysis, NMR (absence of extraneous peaks), and mass spectrometry .

Q. How can spectroscopic techniques confirm the molecular structure?

Methodological Answer:

- 1H/13C NMR: Identify tert-butyl (δ ~1.2 ppm, singlet) and isopropyl (δ ~1.3 ppm, doublet) groups. Pyrazole protons appear as distinct downfield signals .

- IR Spectroscopy: Confirm amine N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks matching the theoretical mass (e.g., [M+H]+ for C10H18N3Cl) .

Q. What safety protocols are critical during handling and disposal?

Methodological Answer:

- PPE: Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (H314 hazard) .

- Waste Management: Segregate halogenated waste (due to HCl content) and dispose via licensed chemical waste services .

- Emergency Measures: For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

- Reaction Path Search: Apply density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable pathways .

- Machine Learning: Train models on existing reaction datasets to predict optimal solvents, catalysts, and temperatures .

- Feedback Loops: Integrate experimental results (e.g., yields, byproducts) into computational workflows to refine predictions iteratively .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions?

Methodological Answer:

- Kinetic Studies: Conduct accelerated stability testing at varying pH (2–12) and temperatures (25–60°C). Monitor degradation via HPLC .

- Degradation Pathways: Identify hydrolysis products (e.g., tert-butanol from tert-butyl cleavage) using LC-MS .

- Arrhenius Modeling: Calculate activation energy to extrapolate shelf-life under standard storage conditions .

Q. How should researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

- Variable Isolation: Systematically test parameters (e.g., catalyst loading, reaction time) from conflicting studies to identify critical factors .

- Reproducibility: Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) .

- Meta-Analysis: Use statistical tools (e.g., ANOVA) to assess whether yield differences are statistically significant .

Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace tert-butyl with cyclopropyl) and compare bioactivity .

- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) to rationalize activity differences .

- QSAR Modeling: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。